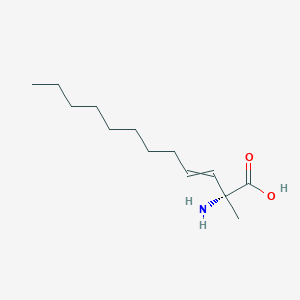
(2R)-2-amino-2-methyldodec-3-enoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R)-2-amino-2-methyldodec-3-enoic acid is an organic compound with a unique structure that includes an amino group, a methyl group, and a double bond within a twelve-carbon chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-amino-2-methyldodec-3-enoic acid can be achieved through several methods. One common approach involves the use of chiral starting materials to ensure the correct stereochemistry. The synthesis typically involves the following steps:
Formation of the Carbon Chain: The twelve-carbon chain can be constructed using a series of carbon-carbon bond-forming reactions, such as aldol condensations or Grignard reactions.
Introduction of Functional Groups: The amino and methyl groups can be introduced through nucleophilic substitution reactions, using appropriate reagents such as ammonia or methyl iodide.
Formation of the Double Bond: The double bond can be introduced through elimination reactions, such as dehydrohalogenation.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above, but optimized for efficiency and cost-effectiveness. Catalysts and optimized reaction conditions are often employed to increase yield and purity.
Chemical Reactions Analysis
Types of Reactions
(2R)-2-amino-2-methyldodec-3-enoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the double bond to a single bond, forming saturated derivatives.
Substitution: The amino group can participate in substitution reactions, forming derivatives with different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or lithium aluminum hydride can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions include various derivatives of this compound, such as oxo derivatives, saturated derivatives, and substituted derivatives.
Scientific Research Applications
(2R)-2-amino-2-methyldodec-3-enoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies of enzyme-substrate interactions and metabolic pathways.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2R)-2-amino-2-methyldodec-3-enoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites, while the double bond and methyl group can influence the compound’s binding affinity and specificity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
(2R)-2-amino-3-hydroxypropanoic acid: This compound has a similar amino group but differs in the presence of a hydroxyl group instead of a methyl group and a shorter carbon chain.
(2R)-2-amino-2-methylbutanoic acid: This compound has a similar amino and methyl group but lacks the double bond and has a shorter carbon chain.
Uniqueness
(2R)-2-amino-2-methyldodec-3-enoic acid is unique due to its specific combination of functional groups and stereochemistry, which confer distinct chemical reactivity and biological activity compared to similar compounds.
Properties
CAS No. |
917603-85-1 |
|---|---|
Molecular Formula |
C13H25NO2 |
Molecular Weight |
227.34 g/mol |
IUPAC Name |
(2R)-2-amino-2-methyldodec-3-enoic acid |
InChI |
InChI=1S/C13H25NO2/c1-3-4-5-6-7-8-9-10-11-13(2,14)12(15)16/h10-11H,3-9,14H2,1-2H3,(H,15,16)/t13-/m1/s1 |
InChI Key |
YDOIUJJZHYXLMC-CYBMUJFWSA-N |
Isomeric SMILES |
CCCCCCCCC=C[C@](C)(C(=O)O)N |
Canonical SMILES |
CCCCCCCCC=CC(C)(C(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(4'-Methyl[1,1'-biphenyl]-4-yl)ethyl selenocyanate](/img/structure/B14187728.png)
amino}ethan-1-ol](/img/structure/B14187736.png)
![3-benzyl-10-methyl-2-propylpyrimido[4,5-b]quinoline-4,5(3H,10H)-dione](/img/structure/B14187741.png)
![4,4'-Sulfonylbis[2-(prop-1-en-1-yl)phenol]](/img/structure/B14187745.png)
![5,7-Dichloro-4-ethoxy-2-methylpyrido[4,3-d]pyrimidine](/img/structure/B14187748.png)
![5-Bromo-1-chloro-3-methyl-2-[(prop-2-en-1-yl)oxy]benzene](/img/structure/B14187755.png)

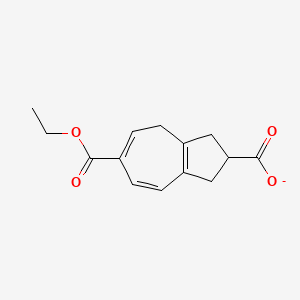
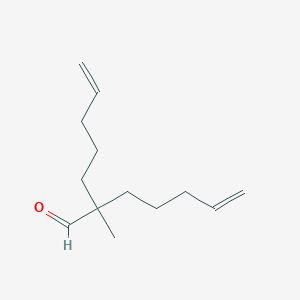
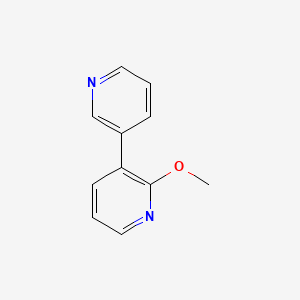
![3-{[2,5-Bis(dodecyloxy)-4-iodophenyl]ethynyl}-1,10-phenanthroline](/img/structure/B14187793.png)
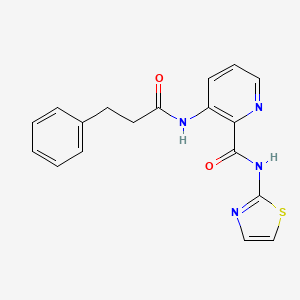
![4-{5-[(Piperidin-1-yl)methyl]thiophen-2-yl}benzoic acid](/img/structure/B14187816.png)

